

Technical Support Center: 6-(Aminomethyl)nicotinic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Aminomethyl)nicotinic acid

Cat. No.: B1532647

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Welcome to the technical support guide for **6-(Aminomethyl)nicotinic acid** hydrochloride salt. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on storage, handling, and troubleshooting for common experimental challenges. As your virtual application scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your research.

Quick Reference: Compound Specifications

A summary of the key physicochemical properties of **6-(Aminomethyl)nicotinic acid** hydrochloride salt is provided below for your convenience.

Property	Value	Source
CAS Number	872602-66-9	[1]
Molecular Formula	C ₇ H ₉ ClN ₂ O ₂	[1]
Molecular Weight	188.61 g/mol	[1]
IUPAC Name	6-(aminomethyl)pyridine-3-carboxylic acid;hydrochloride	N/A
Appearance	White to off-white solid/powder	General chemical knowledge
Key Features	Enhanced water solubility and crystalline stability compared to the free base.[1]	[1]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for **6-(Aminomethyl)nicotinic acid** hydrochloride salt?

To ensure long-term stability and prevent degradation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4] For maximum shelf life, protect the compound from direct sunlight and heat.[3][5] The hydrochloride salt form offers enhanced stability over the free base, making it more suitable for standard storage and handling protocols.[1]

Q2: How should I prepare an aqueous stock solution?

The hydrochloride salt form was specifically developed to improve water solubility.[1] For a detailed, step-by-step methodology, please refer to the Experimental Protocol: Preparation of an Aqueous Stock Solution section below. In general, the compound should readily dissolve in purified water (e.g., Milli-Q®) or aqueous buffers with gentle mixing.

Q3: What is the stability of this compound in an aqueous solution?

While the solid form is stable under recommended conditions, solutions are more susceptible to degradation.^{[3][6]} It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, we recommend sterile filtering the solution, preparing single-use aliquots, and storing them at -20°C or -80°C for short-to-medium term storage. Avoid repeated freeze-thaw cycles, as this can compromise compound integrity. The primary degradation pathway in aqueous solution is likely hydrolysis of the aminomethyl group or other structural changes, especially at non-neutral pH.

Q4: What personal protective equipment (PPE) is required when handling this compound?

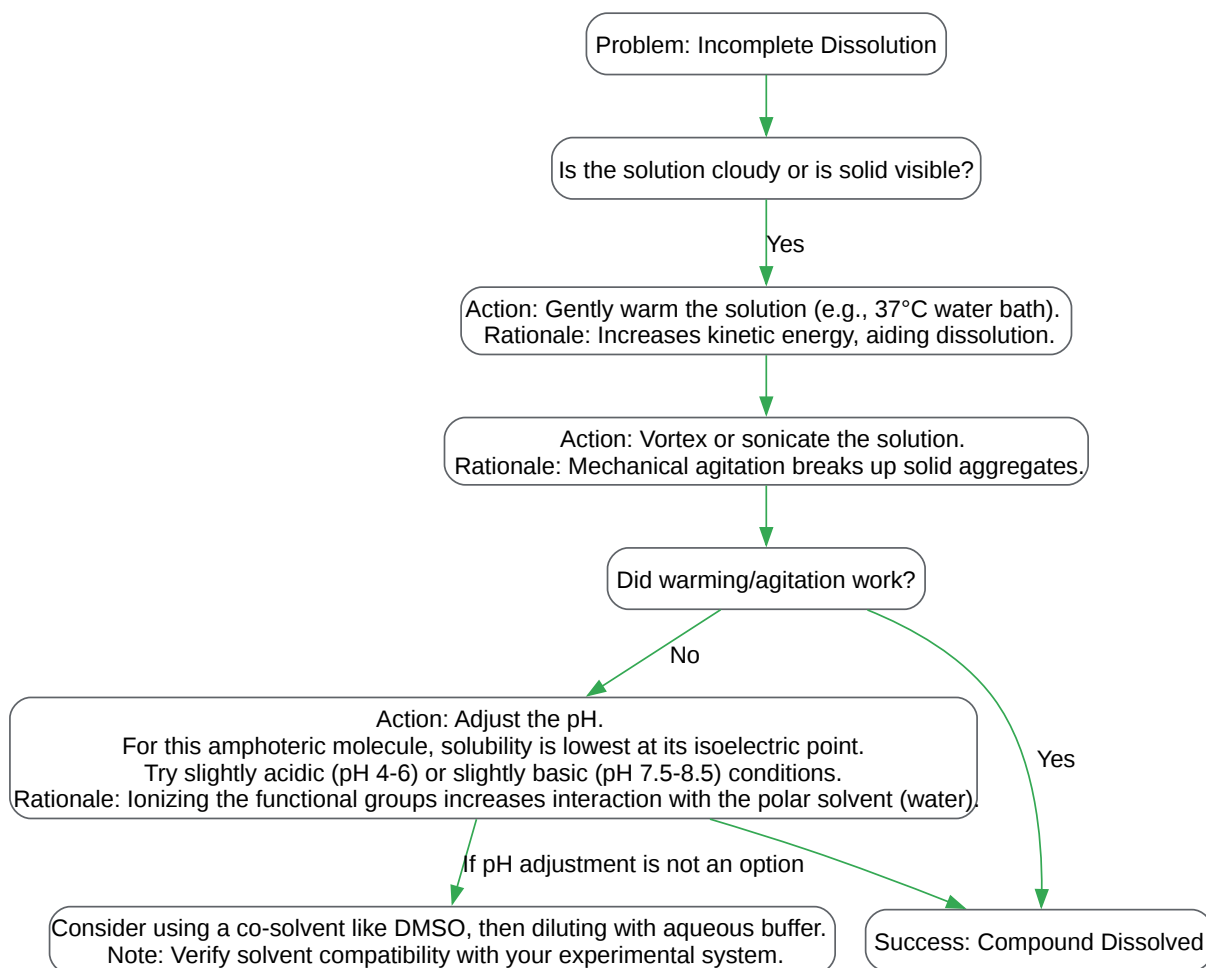
Standard laboratory PPE is required. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.^{[3][4]} The compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled as a dust.^[2] Therefore, handling should be performed in a well-ventilated area or a chemical fume hood.^{[2][7]} Always wash hands thoroughly after handling.^[4]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments, grounded in the chemical properties of the compound.

Issue 1: Compound Fails to Dissolve Completely

If you encounter solubility issues, it may be due to solution saturation, incorrect solvent choice, or pH effects. The amphoteric nature of the parent molecule, possessing both a basic amino group and an acidic carboxylic acid group, makes solubility highly dependent on pH.^[1]



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Caption: Troubleshooting workflow for solubility issues.

Issue 2: Variability in Experimental Results

Inconsistent results between experiments can often be traced back to compound handling and solution stability.

- Cause: Degradation of stock solution.
 - Solution: Always use freshly prepared solutions whenever possible. If using frozen aliquots, use a new aliquot for each experiment and discard any unused portion. Do not reuse thawed solutions that have been sitting at room temperature for extended periods.
- Cause: Inaccurate concentration due to incomplete initial dissolution.
 - Solution: Before making serial dilutions, visually confirm that your initial stock solution is completely clear and free of any precipitate. Refer to the solubility troubleshooting guide above if needed.
- Cause: Compound degradation in the solid state.
 - Solution: Ensure the solid compound has been stored correctly as per the guidelines in the FAQ section. Check for any changes in the physical appearance (e.g., color change, clumping) of the powder, which might indicate moisture absorption or degradation.

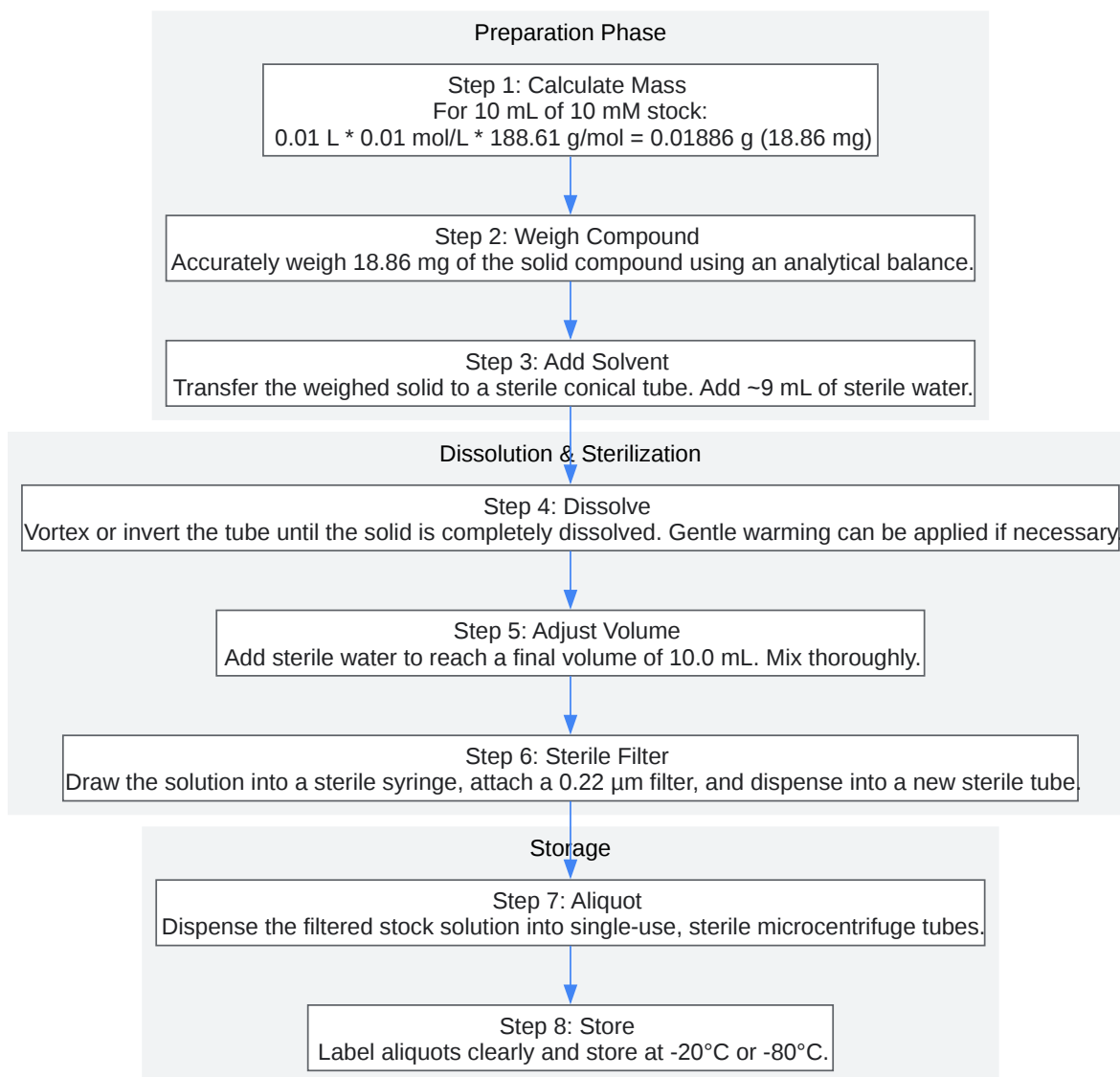
Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol provides a validated, step-by-step method for preparing a 10 mM aqueous stock solution of **6-(Aminomethyl)nicotinic acid** hydrochloride salt.

Materials:

- **6-(Aminomethyl)nicotinic acid** hydrochloride salt (MW: 188.61 g/mol)
- High-purity sterile water (e.g., Milli-Q®, cell-culture grade)
- Calibrated analytical balance
- Sterile conical tube (e.g., 15 mL or 50 mL)

- Sterile 0.22 μm syringe filter
- Sterile syringe
- Sterile microcentrifuge tubes for aliquots



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Caption: Workflow for preparing a sterile aqueous stock solution.

Methodology:

- **Calculation:** Determine the mass of the compound required for your desired concentration and volume. For example, to make 10 mL of a 10 mM stock solution, you will need 18.86 mg.
 - Calculation: 10 mL = 0.01 L
 - $0.01 \text{ L} \times (10 \text{ mmol/L}) \times (1 \text{ mol}/1000 \text{ mmol}) \times (188.61 \text{ g/mol}) = 0.01886 \text{ g} = 18.86 \text{ mg}$
- **Weighing:** On a calibrated analytical balance, carefully weigh the calculated mass of the compound and transfer it into a sterile conical tube.
- **Initial Dissolution:** Add approximately 90% of the final volume of sterile water to the tube.
- **Mixing:** Secure the cap and vortex the tube until all solid material is completely dissolved. A clear solution with no visible particulates should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.
- **Final Volume Adjustment:** Once dissolved, add sterile water to bring the solution to the final desired volume (e.g., 10.0 mL). Invert the tube several times to ensure homogeneity.
- **Sterilization:** Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip and dispense the solution into a new sterile tube. This step is critical for cell-based assays or other applications requiring sterility.
- **Aliquoting and Storage:** To prevent contamination and degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
- **Labeling and Storage:** Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C.

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- To cite this document: BenchChem. [Technical Support Center: 6-(Aminomethyl)nicotinic Acid Hydrochloride Salt]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532647#storage-and-handling-of-6-aminomethyl-nicotinic-acid-hydrochloride-salt]

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